Ethyl L-histidinate

Coordination Chemistry Ester Hydrolysis Kinetics Palladium Complexes

Ethyl L-histidinate (CAS 7555-06-8), also known as L-histidine ethyl ester, is an amino acid ester derivative of the essential amino acid L-histidine, with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol. This compound belongs to the class of histidine esters and is characterized by the presence of an imidazole ring (pKa ≈ 6.0) and an ethyl ester functional group, which confers amphiphilic properties distinct from the parent amino acid.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 7555-06-8
Cat. No. B1616180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl L-histidinate
CAS7555-06-8
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyACHWEOLUTJAHLV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl L-histidinate (CAS 7555-06-8) Procurement Specification and Compound Profile


Ethyl L-histidinate (CAS 7555-06-8), also known as L-histidine ethyl ester, is an amino acid ester derivative of the essential amino acid L-histidine, with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol [1]. This compound belongs to the class of histidine esters and is characterized by the presence of an imidazole ring (pKa ≈ 6.0) and an ethyl ester functional group, which confers amphiphilic properties distinct from the parent amino acid [2]. As a chiral building block, it retains the (S)-configuration at the α-carbon and is commercially available with a typical minimum purity specification of 95% for research and development applications .

Why Ethyl L-histidinate Cannot Be Interchanged with L-Histidine or Other Histidine Esters


Generic substitution between L-histidine, its methyl ester, and ethyl L-histidinate is not functionally equivalent due to divergent physicochemical and reactivity profiles governed by the ester moiety. Ethyl L-histidinate exhibits a calculated XLogP3-AA value of -0.3, reflecting intermediate lipophilicity compared to the more hydrophilic L-histidine and the slightly more polar methyl ester [1]. This difference directly impacts solubility, membrane permeability in biological systems, and partitioning behavior in extraction or chromatographic workflows. Furthermore, the rate of base-catalyzed ester hydrolysis varies substantially among amino acid esters—the mixed-ligand palladium(II) complex of methyl L-histidinate demonstrated markedly attenuated hydrolysis rate acceleration relative to other amino acid esters such as methyl glycinate and ethyl picolinate [2]. Critically, in the context of solid-phase peptide synthesis (SPPS), histidine racemization represents a significant technical challenge; the choice of ester protecting group (e.g., ethyl vs. methyl) influences both racemization susceptibility and orthogonal deprotection compatibility during multi-step syntheses [3]. Therefore, procurement decisions must be guided by the specific experimental demands of the intended application rather than mere chemical class membership.

Ethyl L-histidinate: Quantitative Differentiation and Comparative Evidence


Hydrolytic Stability of Ethyl L-histidinate in Palladium(II) Mixed-Ligand Complexes Compared to Other Amino Acid Esters

In comparative kinetic studies of α-amino-acid ester hydrolysis within [Pd(bipy)L]²⁺ mixed-ligand complexes, methyl L-histidinate exhibited substantially reduced base hydrolysis rate acceleration relative to other amino acid esters. While esters such as methyl glycinate and ethyl picolinate demonstrated rate accelerations of 1.6 × 10⁵ and 3.3 × 10⁷, respectively, the effects with methyl L-histidinate were described as 'much less marked' [1]. The authors attribute this differential behavior to the absence of alkoxycarbonyl donor involvement in the histidinate mixed-ligand complex, indicating that the imidazole side chain competes for metal coordination, thereby altering the hydrolysis mechanism compared to simpler amino acid esters [1].

Coordination Chemistry Ester Hydrolysis Kinetics Palladium Complexes

Enantioselective Recognition Efficiency of Histidine Esters by Porphyrin Chiral Clefts

Homochiral bisporphyrin Tröger's base analogue clefts demonstrated tight binding of histidine esters with enantiomeric excess values ranging from 80% to 86% e.e., compared to only 48% e.e. for lysine benzyl ester under identical conditions [1]. The high enantioselectivity observed for histidine esters—which encompass ethyl L-histidinate and methyl L-histidinate—is attributed to the imidazole ring's capacity for both hydrogen bonding and coordination interactions within the chiral binding pocket, as well as the fixed conformations adopted upon binding that are readily detectable by ¹H NMR spectroscopy due to porphyrin ring current-induced proton resonance dispersion [1].

Chiral Recognition Supramolecular Chemistry Porphyrin Receptors

Comparative Synthetic Yield and Purity of Ethyl L-histidinate Across Different Preparation Methods

Synthesis of ethyl L-histidinate via acid-catalyzed esterification (H₂SO₄) of L-histidine with ethanol yields 65-70% with approximately 90% purity, while base-mediated synthesis (KOH) achieves a marginally higher yield of 72.1% but with slightly reduced purity of 88% . Enzymatic approaches using immobilized lipase produce the highest purity (95%) but at a significantly lower yield (50-60%) . Base-mediated methods require stringent pH control to prevent racemization at the α-carbon, a critical quality parameter for chiral building blocks in asymmetric synthesis .

Esterification Process Chemistry Synthetic Methodology

Lipophilicity Comparison: Ethyl L-histidinate vs. L-Histidine and Methyl L-Histidinate

Ethyl L-histidinate (C₈H₁₃N₃O₂, MW 183.21 g/mol) possesses a calculated XLogP3-AA value of -0.3, reflecting its amphiphilic character conferred by the ethyl ester moiety [1]. By comparison, the parent amino acid L-histidine (C₆H₉N₃O₂, MW 155.16 g/mol) is substantially more hydrophilic with a predicted logP of approximately -3.3, while methyl L-histidinate (C₇H₁₁N₃O₂, MW 169.18 g/mol) exhibits intermediate lipophilicity [2]. The ethyl ester thus provides approximately 3 log units greater lipophilicity than the free amino acid, which is critical for passive membrane permeability in cellular assays and for partitioning in biphasic reaction systems.

Physicochemical Properties Lipophilicity ADME Profiling

Ethyl L-histidinate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Chiral Building Block for Asymmetric Organocatalysis

Ethyl L-histidinate serves as a versatile precursor for the synthesis of L-histidine-derived organocatalysts. L-Histidine-modified ionic liquids such as [EMIm][His] have been demonstrated to catalyze asymmetric aldol reactions with superior enantioselectivity compared to L-histidine itself, retaining activity and enantioselectivity over at least five reaction cycles [1]. The ethyl ester form provides an accessible intermediate for N-alkylation and functionalization prior to catalyst assembly. The enhanced lipophilicity of ethyl L-histidinate (XLogP3-AA = -0.3) compared to the parent amino acid facilitates solubility in organic solvents such as dichloromethane, a critical requirement for many organocatalytic transformations .

Intermediate for Peptide Synthesis and Peptidomimetic Design

Ethyl L-histidinate is employed as a protected histidine building block in solution-phase peptide synthesis, where the ethyl ester serves as a temporary carboxyl protecting group that can be selectively removed via mild alkaline hydrolysis without affecting acid-labile side-chain protections. The choice of ethyl ester protection is particularly relevant given the technical challenge of histidine racemization during solid-phase peptide synthesis [1]. Additionally, conformationally constrained histidine analogs derived from ethyl L-histidinate have been explored in peptidomimetic design for χ-space control, strategies relevant to structure-activity relationship studies in drug discovery .

Metal Coordination Studies and Hydrolytic Stability Investigations

The distinct coordination chemistry of histidine esters with transition metals has been quantitatively characterized in mixed-ligand palladium(II) complexes. Methyl L-histidinate exhibited markedly different base hydrolysis kinetics compared to non-imidazole-containing amino acid esters, attributed to competitive imidazole coordination preventing alkoxycarbonyl donor participation [1]. This differential hydrolytic behavior makes ethyl L-histidinate a valuable model compound for studying metal-catalyzed ester hydrolysis mechanisms, designing metalloenzyme mimetics, and developing metal-based drug delivery systems where controlled ester cleavage is desired.

Chiral Recognition and Enantioselective Sensing Scaffold

Histidine esters demonstrate high enantioselective binding affinity (80-86% e.e.) to homochiral bisporphyrin clefts, substantially outperforming lysine esters (48% e.e.) under identical conditions [1]. This selectivity arises from the imidazole moiety's capacity for both hydrogen bonding and coordination interactions. Ethyl L-histidinate is thus applicable as a chiral probe for assessing enantiorecognition capabilities of novel supramolecular receptors, as a standard in chiral chromatographic method development, and as a ligand component in the design of enantioselective sensors for biologically relevant molecules.

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